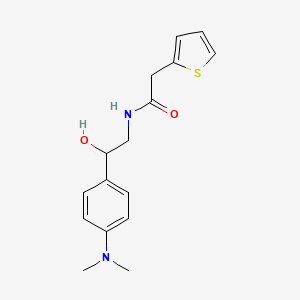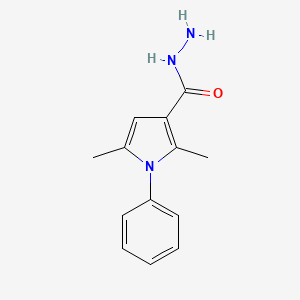![molecular formula C13H11N3O2S B3013636 5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione CAS No. 956261-79-3](/img/structure/B3013636.png)
5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione" is a derivative of thiazolidinedione, a class of compounds known for their antidiabetic properties. Thiazolidinediones are recognized for their hypoglycemic and hypolipidemic activities, as demonstrated in studies with genetically obese and diabetic mice . The structure-activity relationship indicates that specific substituents on the thiazolidinedione ring are crucial for biological activity.
Synthesis Analysis
The synthesis of thiazolidinedione derivatives typically involves the preparation of compounds with various substituents to evaluate their biological activities. For instance, the synthesis of 5-substituted thiazolidine-2,4-diones has been reported, where the presence of a 5-(4-oxybenzyl) moiety was found to be essential for substantial activity . Similarly, other studies have focused on synthesizing related compounds with different substituents to explore their hypoglycemic and hypolipidemic activities . The synthesis methods often involve condensation reactions, as seen in the preparation of pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives and related compounds has been extensively studied using various spectroscopic and computational methods. Quantum mechanical and spectroscopic investigations, including FT-IR, NMR, and UV, have been employed to study the structural properties of these compounds . X-ray crystallography has also been used to determine the crystal and molecular structure, providing insights into the conformation and stabilization of the molecules .
Chemical Reactions Analysis
Thiazolidinedione derivatives undergo various chemical reactions, which are essential for their biological activity and synthesis. Oxidation reactions have been used to convert pyrazolines to their corresponding pyrazoles . Additionally, condensation reactions are a key step in the synthesis of thiazolidinedione derivatives, as demonstrated in the preparation of pyrazole and pyranone derivatives . These reactions are often catalyzed by novel reagents or catalysts, such as 1,3,5-tris(hydrogensulfato) benzene or ionic liquids .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinedione derivatives are influenced by their molecular structure. The electronic properties, including HOMO and LUMO energies, have been studied using time-dependent DFT approaches . The molecular electrostatic potential and atomic charges have been calculated to identify electrophilic and nucleophilic regions on the molecular surface . These properties are crucial for understanding the interaction of these compounds with biological targets and their overall reactivity.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Antibacterial and Antifungal Properties
A range of derivatives has shown significant antibacterial activity against gram-positive bacteria and excellent antifungal activity. For instance, certain compounds demonstrated more than 60% inhibition against fungi like Aspergillus niger and A. flavus, outperforming commercially available drugs in some cases (Prakash et al., 2011).
Synthesis and Evaluation of Novel Derivatives
New derivatives have been synthesized and evaluated for their antibacterial screening. This includes an exploration of their molecular modeling, drug likeness, and toxicity profiles (Juneja et al., 2013).
Pyrazolo-Thiazolyl Alkoxy-1H-Isoindole-1, 3(2H)-dione Derivatives
These derivatives have been studied for their antibacterial and antifungal properties against various bacterial strains, indicating potential chemotherapeutic properties (Ahmed et al., 2006).
Anticancer Activity
In Vitro Cancer Inhibitory Activity
Some derivatives displayed significant antitumor activity against various cancer cell lines, including A549, HCT116, and PC-9. Certain compounds showed higher activity and potential as lead compounds for cancer inhibitory agents (Zi-cheng, 2013).
Apoptosis Induction in Lung Cancer Cells
Certain derivatives have been found to selectively inhibit the growth of lung cancer cells, inducing apoptosis in a dose-dependent manner (Lv et al., 2012).
Other Applications
Hypoglycemic Activity
Some derivatives exhibit hypoglycemic activity, potentially useful in diabetes therapy (Perepelytsya et al., 2019).
Synthesis and Characterization for Biological Screening
Efficient synthesis methods have been developed for these compounds, with subsequent biological screening indicating moderate antimicrobial activities (Vekariya et al., 2022).
Molecular Docking Studies
Advanced studies involving FT-IR, FT-Raman, and quantum chemical analysis have been conducted for certain derivatives, with molecular docking studies highlighting their pharmacological importance (Venil et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various targets, including enzymes and receptors
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The interaction between the compound and its target could involve binding to an active site, leading to modulation of the target’s activity.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways . The compound could potentially affect pathways related to the function of its target, leading to downstream effects on cellular processes.
Result of Action
Based on the activities of similar compounds, it could potentially modulate cellular processes related to its target
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . Further studies could also explore its potential applications in various fields such as medicinal chemistry, drug discovery, and agrochemistry .
Propriétés
IUPAC Name |
5-[(4-pyrazol-1-ylphenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-12-11(19-13(18)15-12)8-9-2-4-10(5-3-9)16-7-1-6-14-16/h1-7,11H,8H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOISTNUBYUGKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Prop-2-yn-1-yl)({[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl})amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3013554.png)
![N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B3013555.png)
![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B3013556.png)





![[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone](/img/structure/B3013566.png)

![7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3013571.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate](/img/structure/B3013574.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3013576.png)